4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
Description
4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy group and an N-linked 2-(1-methylindolin-5-yl)-2-morpholinoethyl side chain. Sulfonamides are widely explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-24-10-9-18-15-17(3-8-21(18)24)22(25-11-13-29-14-12-25)16-23-30(26,27)20-6-4-19(28-2)5-7-20/h3-8,15,22-23H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNLREKLVBRHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide includes:
- A methoxy group at the para position of the benzene ring.
- An indoline moiety , which contributes to its unique pharmacological profile.
- A morpholinoethyl side chain that enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The sulfonamide group mimics para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial growth and survival. In cancer research, it may inhibit kinases or other enzymes involved in cell proliferation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown dual-target inhibition of STAT3 and tubulin, which are critical in cancer cell survival and proliferation. One study demonstrated that a derivative exhibited strong inhibitory activity against various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM, indicating significant cytotoxicity against these cells .
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can effectively inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
- In Vivo Efficacy : In vivo studies using xenograft models have demonstrated that these compounds can significantly inhibit tumor growth, with some derivatives showing over 80% inhibition of tumor growth in animal models .
Comparative Analysis
| Compound | Target | IC50 (μM) | Effectiveness |
|---|---|---|---|
| DL14 | STAT3 & Tubulin | 1.35 - 3.04 | High |
| Similar Compound A | Tubulin | 0.83 | Moderate |
| Similar Compound B | STAT3 | 6.84 | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzenesulfonamide core or the amine side chain:
Detailed Analysis of Analogues
2-Fluoro Analog ()
The 2-fluoro derivative replaces the methoxy group with a fluorine atom. This substitution introduces electron-withdrawing effects, which may reduce the compound’s solubility in polar solvents compared to the methoxy-containing target. The shared morpholinoethyl and methylindolin groups suggest both compounds may target similar pathways, but the electronic disparity could lead to divergent pharmacokinetic profiles .
4-Methoxy-N-(Methylphenyl) Derivatives ()
These analogs feature simpler methylphenyl substituents instead of the morpholinoethyl-indolin moiety. The methylphenyl variants may exhibit higher lipophilicity (LogP), favoring passive membrane diffusion but limiting solubility in aqueous environments .
Methanesulfonamide Derivatives ()
Compounds such as N-[4-(2-chloroacetyl)phenyl]methanesulfonamide and N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide highlight the diversity of sulfonamide applications. These derivatives contrast with the target compound’s non-reactive methoxy and morpholine groups, which prioritize reversible interactions .
Implications of Structural Variations
- Methoxy vs. Fluoro Substitution: The methoxy group’s electron-donating nature may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to the 2-fluoro analog. This could enhance bioavailability in oral formulations .
- Side Chain Complexity: The morpholinoethyl-indolin side chain introduces tertiary amines and heterocycles, which may improve blood-brain barrier penetration compared to simpler methylphenyl analogs. This feature is critical for CNS-targeted therapeutics .
- Metabolic Stability : Fluorinated compounds often exhibit slower hepatic metabolism due to C-F bond strength, whereas methoxy groups may undergo demethylation. The target compound’s morpholine ring could further modulate metabolic pathways .
Q & A
Basic: What are the critical steps in synthesizing 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, and how can purity be ensured?
Answer:
The synthesis typically involves:
- Step 1: Formation of the indoline core via reductive cyclization of nitro precursors, followed by N-methylation.
- Step 2: Introduction of the morpholinoethyl group through nucleophilic substitution or reductive amination.
- Step 3: Sulfonylation using 4-methoxybenzenesulfonyl chloride under anhydrous conditions.
Purity Assurance: - Use HPLC with reverse-phase columns (C18) to monitor intermediates and final product purity .
- Employ recrystallization from ethanol/water mixtures to remove polar impurities.
- Validate synthesis with ¹H/¹³C NMR and HRMS to confirm structural integrity .
Basic: How is the structural conformation of this compound validated, particularly stereochemical features?
Answer:
- X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in related sulfonamide derivatives .
- 2D NMR techniques (e.g., NOESY) can identify spatial proximity of the methoxy group, indoline, and morpholinoethyl moieties.
- Computational modeling (DFT or molecular dynamics) predicts stable conformers and validates experimental data .
Advanced: How can researchers reconcile contradictions in reported biological activities of sulfonamide derivatives like this compound?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Structural Analogues: Subtle substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter target binding .
Resolution Strategies: - Perform meta-analyses of published data to identify trends.
- Conduct side-by-side assays under standardized conditions.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare results across studies .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies targeting the morpholinoethyl and methoxy groups?
Answer:
- Systematic Substitution: Synthesize analogues with:
- Varying alkoxy groups (e.g., ethoxy, propoxy) at the benzene ring.
- Alternative cyclic amines (e.g., piperidine, piperazine) instead of morpholine.
- Biological Screening: Test analogues against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays .
- Computational Docking: Map interactions using AutoDock Vina or Schrödinger Suite to identify critical hydrogen bonds and hydrophobic pockets .
Advanced: How can reaction conditions be optimized to minimize byproducts during the sulfonylation step?
Answer:
- Design of Experiments (DoE): Use factorial design to test variables:
- Temperature (0–25°C), solvent (dichloromethane vs. THF), and base (triethylamine vs. pyridine).
- Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry (e.g., sulfonyl chloride:amine ratio).
- In Situ Quenching: Add scavengers (e.g., silica gel) to trap excess sulfonyl chloride .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Process Intensification: Transition from batch to continuous flow reactors for exothermic steps (e.g., sulfonylation).
- Purification Optimization: Replace column chromatography with countercurrent distribution or centrifugal partition chromatography .
- Quality Control: Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temperature) .
Advanced: How can researchers investigate the compound’s metabolic stability in preclinical models?
Answer:
- In Vitro Assays: Use human liver microsomes (HLMs) or CYP450 isoforms to identify metabolic hotspots (e.g., morpholine ring oxidation).
- Metabolite Profiling: Analyze samples via UHPLC-QTOF-MS to detect phase I/II metabolites.
- Isotope Labeling: Synthesize deuterated analogues to track metabolic pathways .
Advanced: What computational tools predict off-target interactions of this sulfonamide derivative?
Answer:
- PharmMapper: Screen against a library of 1,200+ pharmacophore models to identify potential off-targets.
- SwissTargetPrediction: Prioritize targets based on structural similarity to known ligands.
- Molecular Dynamics (MD): Simulate binding to non-target proteins (e.g., serum albumin) to assess sequestration risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
